An In-Depth Technical Guide to 4-(5-nitro-1H-indol-1-yl)butanoic Acid
An In-Depth Technical Guide to 4-(5-nitro-1H-indol-1-yl)butanoic Acid
CAS Number: 1094351-60-6
Introduction
4-(5-nitro-1H-indol-1-yl)butanoic acid is a specialized organic compound featuring a nitro-substituted indole core linked to a butanoic acid chain.[1][2] This molecule belongs to the broader class of nitroindoles, which are of significant interest to the scientific community, particularly in the realm of medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a nitro group can profoundly influence the molecule's electronic properties and biological activity.[3] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 4-(5-nitro-1H-indol-1-yl)butanoic acid, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Properties and Structure
The structural and chemical properties of 4-(5-nitro-1H-indol-1-yl)butanoic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1094351-60-6 | [1][2] |
| Molecular Formula | C₁₂H₁₂N₂O₄ | [1] |
| Molecular Weight | 248.24 g/mol | [1] |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred |
The molecule's structure, characterized by the fusion of a benzene ring and a pyrrole ring to form the indole nucleus, is further functionalized with a nitro group at the 5-position of the indole ring and a butanoic acid chain at the N1 position. The electron-withdrawing nature of the nitro group is anticipated to influence the reactivity of the indole ring.
Synthesis Methodology
The synthesis of 4-(5-nitro-1H-indol-1-yl)butanoic acid can be logically approached through a two-step process, beginning with the N-alkylation of 5-nitroindole followed by the hydrolysis of the resulting ester. This synthetic strategy is predicated on established methodologies for the modification of indole scaffolds.[4][5]
Step 1: N-Alkylation of 5-Nitroindole
The initial step involves the nucleophilic substitution reaction between 5-nitroindole and an appropriate 4-carbon electrophile, such as ethyl 4-bromobutanoate. The indole nitrogen, after deprotonation by a suitable base, acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[4]
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitroindole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF). Stir the mixture until the 5-nitroindole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until the cessation of hydrogen gas evolution, to form the indolide anion.[4]
-
Alkylation: Slowly add ethyl 4-bromobutanoate (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product, ethyl 4-(5-nitro-1H-indol-1-yl)butanoate, by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Step 2: Hydrolysis of Ethyl 4-(5-nitro-1H-indol-1-yl)butanoate
The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under basic or acidic conditions. Basic hydrolysis, using a reagent like potassium hydroxide, is a common and effective method.[5]
Experimental Protocol:
-
Reaction Setup: To a solution of ethyl 4-(5-nitro-1H-indol-1-yl)butanoate (1.0 eq) in a mixture of ethanol and water, add potassium hydroxide (2.5 eq).
-
Hydrolysis: Stir the mixture at room temperature for 6-12 hours, or until the reaction is complete as monitored by TLC.
-
Acidification: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid with stirring to precipitate the carboxylic acid product.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: If necessary, the crude 4-(5-nitro-1H-indol-1-yl)butanoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet |
| Indole H4 | ~8.5 | doublet |
| Indole H6 | ~8.0 | doublet of doublets |
| Indole H7 | ~7.5 | doublet |
| Indole H2 | ~7.3 | doublet |
| Indole H3 | ~6.7 | doublet |
| N-CH₂ | ~4.4 | triplet |
| -CH₂- | ~2.2 | multiplet |
| -CH₂-COOH | ~2.5 | triplet |
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 170 - 180 |
| Indole C5 | 141 - 143 |
| Indole C7a | 138 - 140 |
| Indole C3a | 128 - 130 |
| Indole C2 | 126 - 128 |
| Indole C4 | 118 - 120 |
| Indole C6 | 117 - 119 |
| Indole C7 | 110 - 112 |
| Indole C3 | 102 - 104 |
| N-CH₂ | 45 - 50 |
| -CH₂- | 28 - 32 |
| -CH₂-COOH | 30 - 35 |
FTIR Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |
| C-H stretch (Aromatic) | 3100 - 3000 |
| C-H stretch (Aliphatic) | 3000 - 2850 |
| C=O stretch (Carboxylic Acid) | 1725 - 1700 |
| N-O stretch (Nitro Group) | 1550 - 1500 and 1360 - 1300 |
| C=C stretch (Aromatic) | 1600 - 1450 |
Mass Spectrometry
The expected molecular ion peak [M+H]⁺ in the mass spectrum would be at m/z 249.08.
Potential Applications and Biological Context
Nitro-containing compounds have a long history in medicinal chemistry, exhibiting a wide range of biological activities.[3] The nitro group can act as a bioisostere for other functional groups and can be involved in crucial interactions with biological targets. Furthermore, the nitro group can be metabolically reduced in hypoxic environments, a characteristic of many solid tumors, making nitroaromatic compounds attractive as hypoxia-activated prodrugs.
Derivatives of 5-nitroindole, in particular, have shown promise as anticancer agents.[3] Studies have demonstrated that certain 5-nitroindole derivatives can act as binders for the c-Myc G-quadruplex, a non-canonical DNA structure found in the promoter region of the c-Myc oncogene.[3] Stabilization of this G-quadruplex structure can lead to the downregulation of c-Myc expression, which is often overexpressed in cancer cells, thereby inhibiting cell proliferation.[3]
While specific biological data for 4-(5-nitro-1H-indol-1-yl)butanoic acid is not yet published, its structural similarity to known c-Myc G-quadruplex binders suggests that it could be a valuable tool compound for further investigation in this area of cancer research. The butanoic acid side chain provides a handle for further chemical modification, such as the formation of amides or esters, to explore structure-activity relationships and optimize biological activity.
Safety and Handling
Detailed toxicological data for 4-(5-nitro-1H-indol-1-yl)butanoic acid is not available. However, as with all laboratory chemicals, it should be handled with care in a well-ventilated fume hood.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, rinse the affected area with plenty of water.
Conclusion
4-(5-nitro-1H-indol-1-yl)butanoic acid is a compound of interest with a straightforward synthetic route. Its structural features, particularly the 5-nitroindole core, suggest potential for biological activity, especially in the context of anticancer research. This technical guide provides a solid foundation for researchers looking to synthesize, characterize, and explore the potential of this and related molecules in their scientific endeavors. Further studies are warranted to fully elucidate its biological profile and potential as a lead compound in drug discovery.
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